molecular formula C17H6F8N4 B2993539 9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338962-28-0

9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

Cat. No. B2993539
CAS RN: 338962-28-0
M. Wt: 418.25
InChI Key: HDKGRMGQWTZMHV-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazolo[4,3-a][1,8]naphthyridine core, which is a type of heterocyclic compound. Heterocycles are key structures in many pharmaceuticals and biologically active compounds . It also contains a difluorophenyl group and two trifluoromethyl groups. The presence of these fluorine-containing groups could significantly affect the compound’s properties, as fluorine is highly electronegative .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms in the difluorophenyl and trifluoromethyl groups. These groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, as well as the nitrogen atoms in the triazolo and naphthyridine rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the presence of the fluorine-containing groups. For example, it could have a relatively high boiling point due to the strong intermolecular forces associated with the fluorine atoms .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

The compound has been identified as a potential inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . This enzyme plays a crucial role in cancer progression, and its inhibition can be a viable strategy for cancer therapy. The structural similarity to clinical candidates like Savolitinib suggests its promise in this field.

Neuropharmacology: GABA A Modulation

Structures containing the core of this compound have shown activity as GABA A allosteric modulators . This activity is significant in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia, making it a valuable target for drug development.

Polymer Science: Solar Cell Applications

The triazolo[4,3-a][1,8]naphthyridine moiety has been incorporated into polymers used in solar cells . This application takes advantage of the compound’s structural properties to improve the efficiency of solar energy conversion.

Oncology: Anti-Cancer Studies

Derivatives of the compound have been synthesized and shown promising anti-cancer properties . They have been tested for antiproliferative action against human colon cancer cell lines, with some derivatives inducing cell death via the mitochondrial apoptotic pathway.

Anticonvulsant Drug Development

Related trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs . Given the structural similarities, the compound may also hold potential in the development of new anticonvulsant medications.

Enzyme Inhibition: BACE-1 Inhibition

The compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Inhibiting this enzyme is a targeted approach to prevent the progression of Alzheimer’s.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the specific conditions under which it is handled. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions could involve further exploration of the compound’s properties and potential applications. For example, it could be investigated for use in pharmaceuticals or other areas where heterocyclic compounds are commonly used .

properties

IUPAC Name

9-(2,5-difluorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6F8N4/c18-7-1-3-11(19)9(5-7)15-28-27-13-4-2-8-10(16(20,21)22)6-12(17(23,24)25)26-14(8)29(13)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKGRMGQWTZMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6F8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,5-Difluorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine

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